

Application Notes and Protocols for GNE-2861 in Cell Culture Experiments

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Compound of Interest

Compound Name: GNE 2861

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These application notes provide a comprehensive guide for utilizing GNE-2861, a potent and selective inhibitor of group II p21-activated kinases (PAKs), in cell culture experiments. The provided protocols are intended to serve as a foundation for investigating the effects of GNE-2861 on various cellular processes, particularly in the context of cancer research.

Introduction

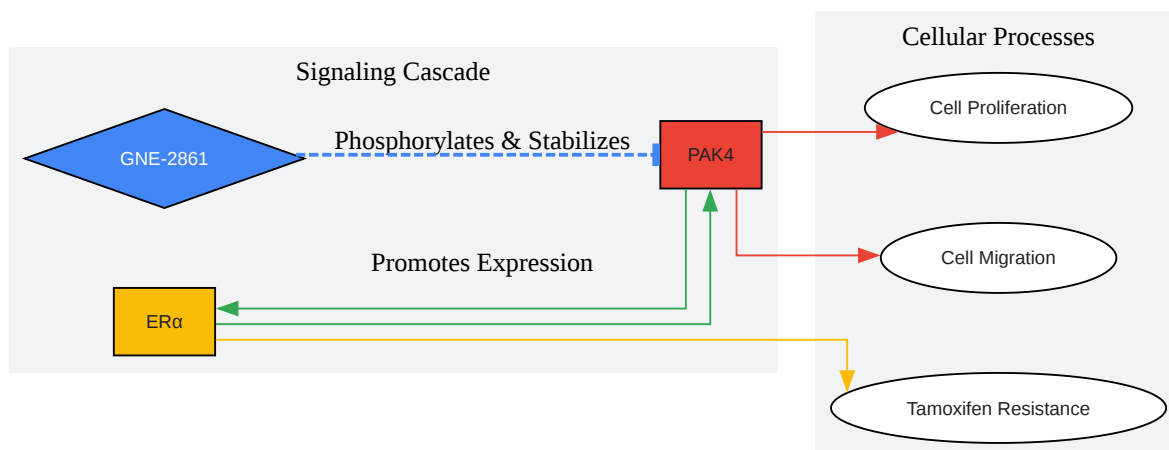
GNE-2861 is a small molecule inhibitor that selectively targets the group II p21-activated kinases (PAKs), which include PAK4, PAK5, and PAK6.^{[1][2][3]} These kinases are crucial regulators of various cellular functions, including cell proliferation, migration, and survival. Dysregulation of group II PAKs has been implicated in the progression of several cancers, making them attractive therapeutic targets. GNE-2861 has been shown to inhibit tumor cell proliferation and migration and can sensitize tamoxifen-resistant breast cancer cells to tamoxifen by modulating estrogen receptor alpha (ER α) signaling.^{[2][4][5]}

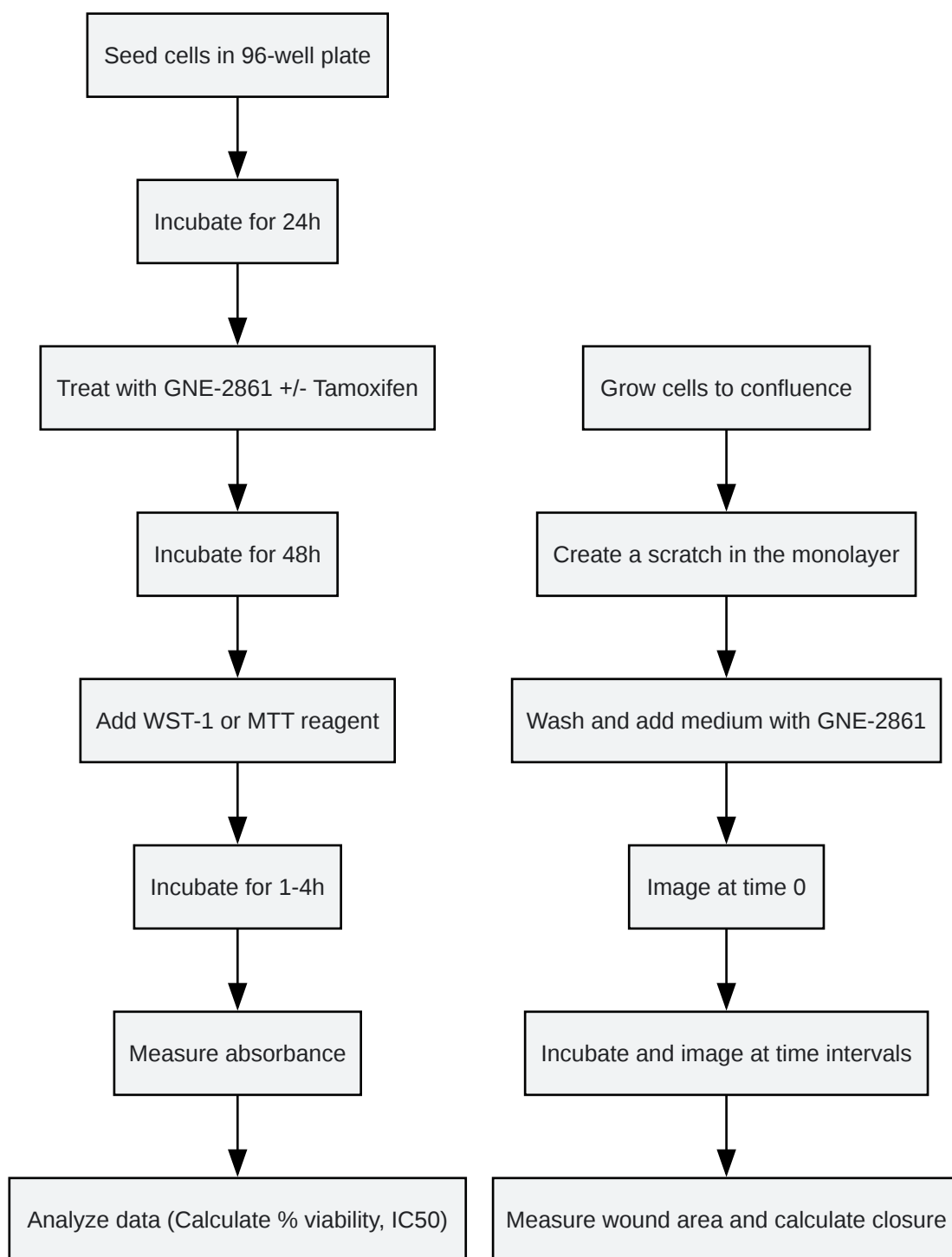
Mechanism of Action

GNE-2861 exerts its biological effects by inhibiting the kinase activity of group II PAKs. This inhibition disrupts downstream signaling pathways that are critical for cancer cell pathophysiology. A key mechanism involves the interplay between PAK4 and estrogen receptor alpha (ER α). In certain breast cancer cells, a positive feedback loop exists where ER α promotes the expression of PAK4, and PAK4, in turn, phosphorylates and stabilizes ER α ,

enhancing its transcriptional activity.[4][5] This reciprocal activation contributes to tamoxifen resistance. GNE-2861 disrupts this loop by inhibiting PAK4, leading to decreased ER α activity and a restoration of sensitivity to tamoxifen.[4][5]

Signaling Pathway Diagram





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